

The Safety and Toxicity Profile of Pyrrolotriazine Derivatives: An In-depth Technical Guide

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Compound of Interest

5-METHYL-4-

Compound Name: (METHYLTHIO)PYRROLO[1,2-F]
[1,2,4]TRIAZINE

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Introduction

Pyrrolotriazine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities. Their structural resemblance to purines makes them effective scaffolds for targeting various enzymes and receptors, particularly kinases.^[1] As with any therapeutic candidate, a thorough understanding of their safety and toxicity profile is paramount for their successful development. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of pyrrolotriazine derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

In Vitro Toxicity

Cytotoxicity

The in vitro cytotoxicity of pyrrolotriazine derivatives is a primary indicator of their potential therapeutic window. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxicity of a compound against various cell lines.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolotriazine Derivatives

Compound ID	Cell Line	Assay Type	IC50 (µM)	Reference
14	MCF-7	MTT	> 100	[2]
A549	MTT	> 100	[2]	
HepG2	MTT	> 100	[2]	
NIH/3T3	MTT	> 100	[2]	
15	MCF-7	MTT	> 100	[2]
A549	MTT	> 100	[2]	
HepG2	MTT	> 100	[2]	
NIH/3T3	MTT	> 100	[2]	
17	MCF-7	MTT	> 100	[2]
A549	MTT	> 100	[2]	
HepG2	MTT	> 100	[2]	
NIH/3T3	MTT	> 100	[2]	
21	MCF-7	MTT	29.35	[2]
A549	MTT	45.31	[2]	
HepG2	MTT	33.18	[2]	
NIH/3T3	MTT	53.09	[2]	
22	MCF-7	MTT	34.33	[2]
A549	MTT	51.19	[2]	
HepG2	MTT	40.11	[2]	
NIH/3T3	MTT	65.33	[2]	
25	MCF-7	MTT	21.08	[2]
A549	MTT	33.15	[2]	
HepG2	MTT	25.44	[2]	

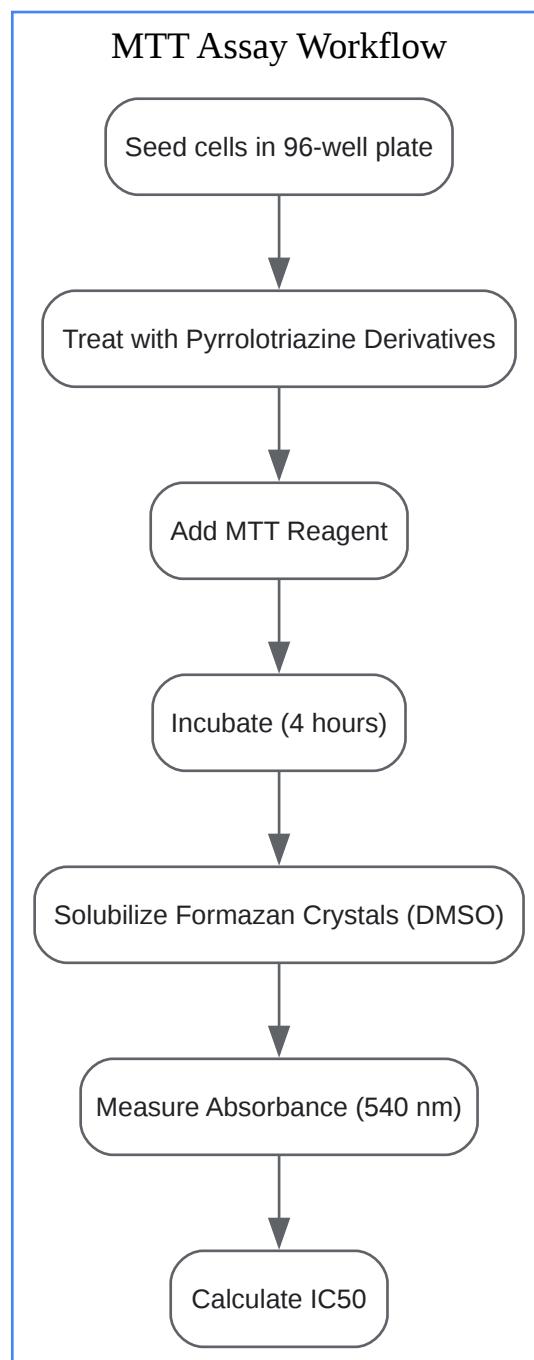
NIH/3T3	MTT	49.88	[2]	
26	MCF-7	MTT	25.11	[2]
A549	MTT	39.14	[2]	
HepG2	MTT	28.91	[2]	
NIH/3T3	MTT	51.21	[2]	
27	MCF-7	MTT	22.13	[2]
A549	MTT	35.48	[2]	
HepG2	MTT	26.37	[2]	
NIH/3T3	MTT	50.17	[2]	
30	MCF-7	MTT	35.18	[2]
A549	MTT	48.22	[2]	
HepG2	MTT	41.33	[2]	
NIH/3T3	MTT	68.49	[2]	
31	MCF-7	MTT	40.29	[2]
A549	MTT	55.37	[2]	
HepG2	MTT	46.15	[2]	
NIH/3T3	MTT	75.11	[2]	
Analogue 26	A2780	Cell Proliferation	Potent Activity	[3]
Compound 9	-	Eg5 ATPase	~60 nM	[4]
Compounds 10 & 11	-	SPR Inhibition	1 nM	[4]
Compounds 12 & 13	-	USP7 Inhibition	< 200 nM	[4]
Compound 14	-	SCD1 Inhibition	250 nM	[4]
Compound 15	-	DPP-IV Inhibition	3.5 nM	[4]

Compound 16	-	PDE-5 Inhibition	4.1 nM	[4]
Compounds 19 & 20	-	TNKS-1 Inhibition	8 nM & 4 nM	[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.
- **Compound Treatment:** Replace the culture medium with fresh medium containing various concentrations of the pyrrolotriazine derivative. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
- **IC50 Calculation:** The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[\[2\]](#)



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MTT Assay for In Vitro Cytotoxicity Assessment.

In Vivo Toxicity

Acute Toxicity

Acute toxicity studies in animal models are essential to determine the median lethal dose (LD50) and to identify potential target organs for toxicity. While specific LD50 values for a wide range of pyrrolotriazine derivatives are not readily available in the public domain, some studies indicate a generally low acute toxicity profile for certain compounds. For instance, one study on a pyrrolotriazine derivative showed no mortality at a dose of 2000 mg/kg, suggesting an LD50 value greater than this.

Table 2: In Vivo Acute Toxicity of Selected Pyrrolotriazine Derivatives

Compound Class	Species	Route	LD50 (mg/kg)	Observed Effects	Reference
Pyrrolotriazine Derivative	Mice	Oral	> 2000	Moderate toxic effects at 2000 mg/kg, no mortality.	[5]
1,5-Benzothiazepine Derivatives*	Mice	Oral	2039 - 4786	Toxic effects and death at 1600 and 2900 mg/kg.	[6]

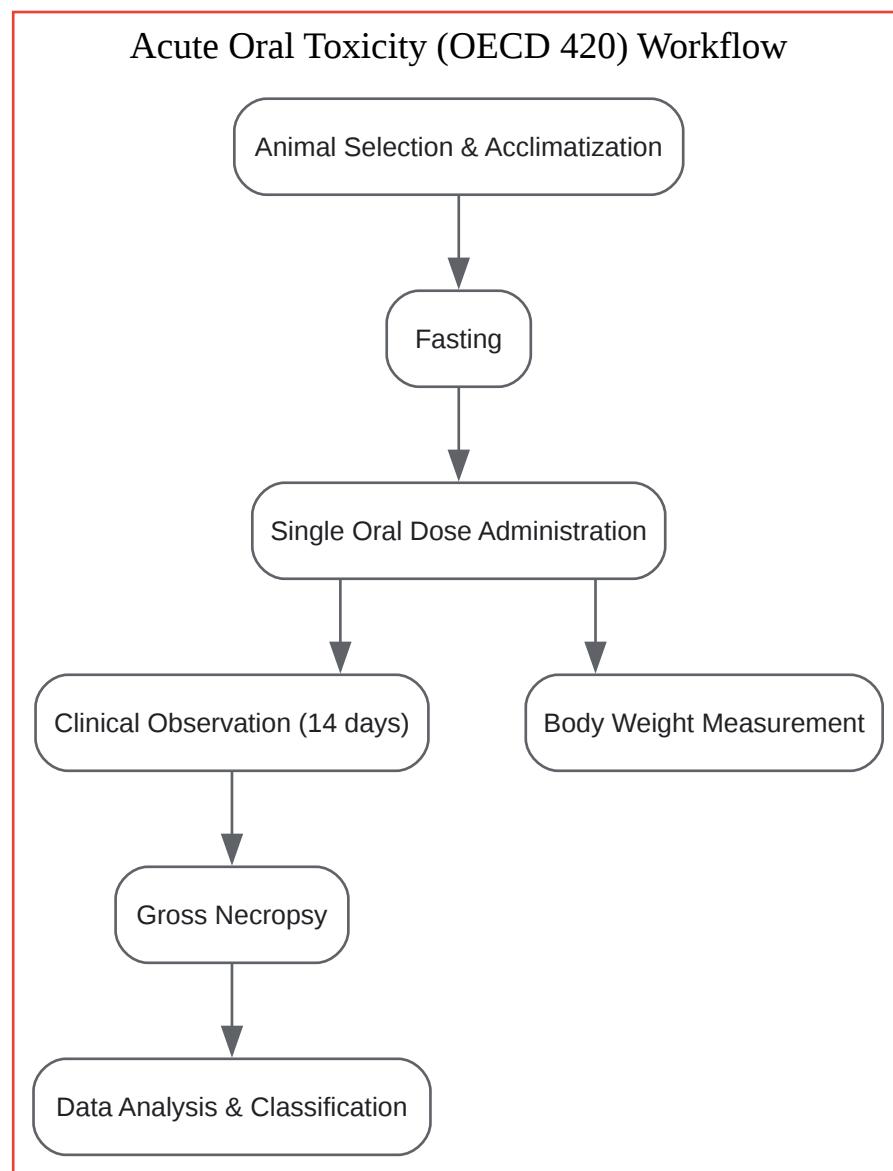
Note: 1,5-Benzothiazepine derivatives are structurally different from pyrrolotriazines but the study provides a relevant example of acute toxicity testing methodology.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals.

- Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.
- Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

- Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on a sighting study, with fixed dose levels of 5, 50, 300, and 2000 mg/kg.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
- Endpoint: The test is used to identify the dose that causes evident toxicity or death, allowing for classification of the substance according to the Globally Harmonised System (GHS).



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Workflow for In Vivo Acute Oral Toxicity Study.

Genotoxicity

Genotoxicity assessment is crucial to determine if a compound can damage genetic material, potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is a widely used *in vitro* method for this purpose. While some *in silico* predictions suggest that certain pyrrolotriazine derivatives may not be mutagenic, comprehensive experimental data is often required for regulatory submission.^[7]

Table 3: Genotoxicity of Pyrrolotriazine Derivatives

Compound Class	Test System	Metabolic Activation	Result	Reference
Pyrrolotriazine Derivatives (R13, R14)	In silico (pkCSM)	N/A	Predicted Non-mutagenic	[7]
N-Nitrosamines*	Salmonella typhimurium (Ames test)	With S9	Mutagenic	[8]

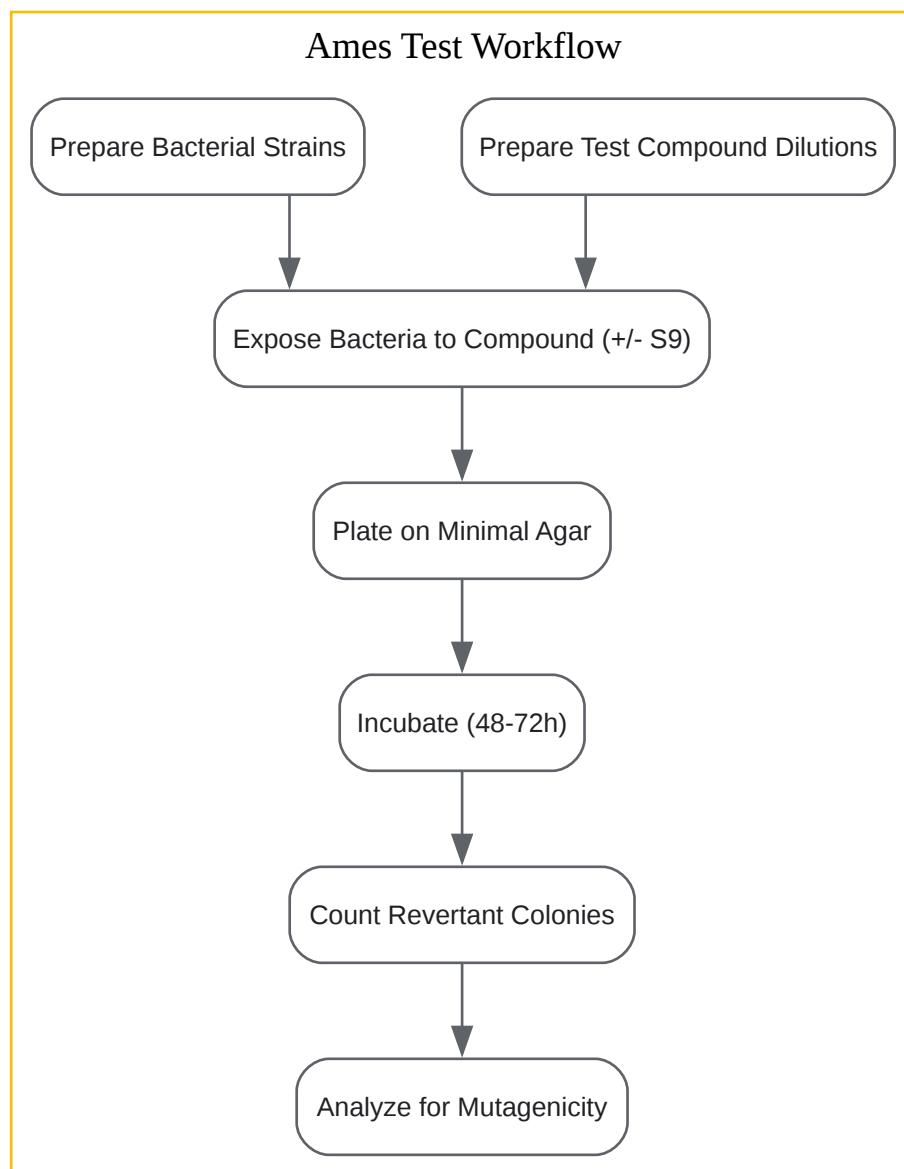
Note: N-Nitrosamines are a different class of compounds but are included to illustrate the application of the Ames test in detecting mutagens.

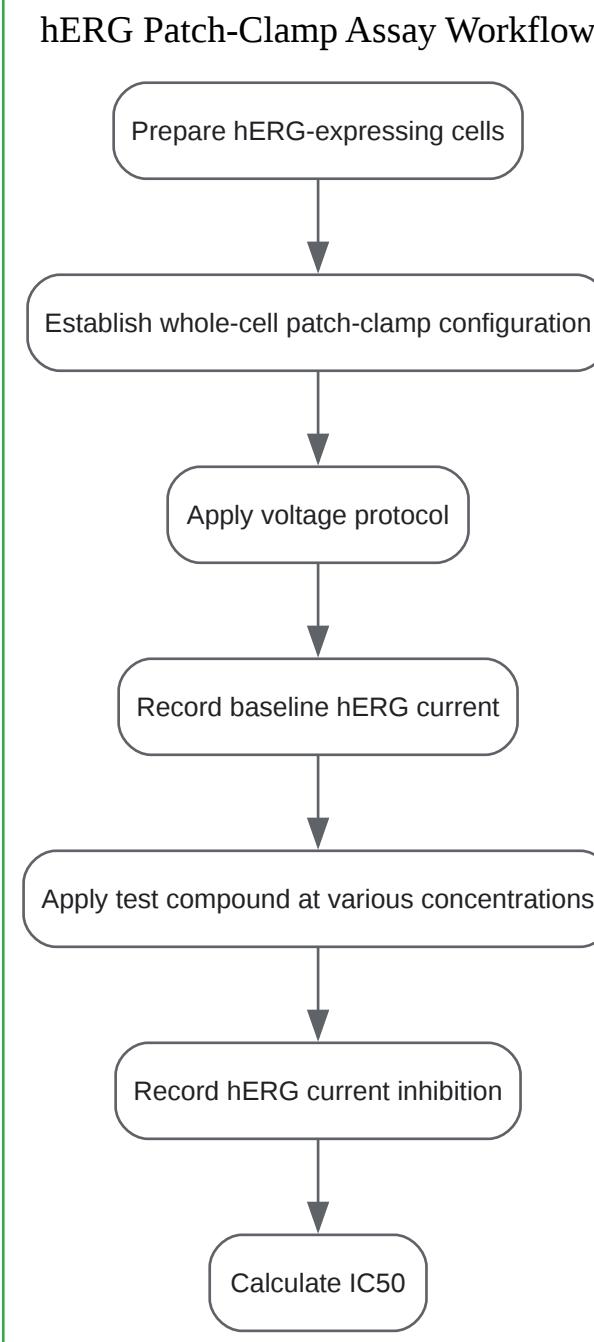
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino-acid-deficient medium.

- **Bacterial Strains:** A set of at least five strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA or WP2 uvrA (pKM101) or *S. typhimurium* TA102) should be used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- **Exposure:** The bacteria are exposed to the test compound at various concentrations, typically using the plate incorporation or pre-incubation method.
- **Plating:** The treated bacteria are plated on minimal agar plates lacking the essential amino acid.

- Incubation: Plates are incubated for 48-72 hours at 37°C.
- Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.





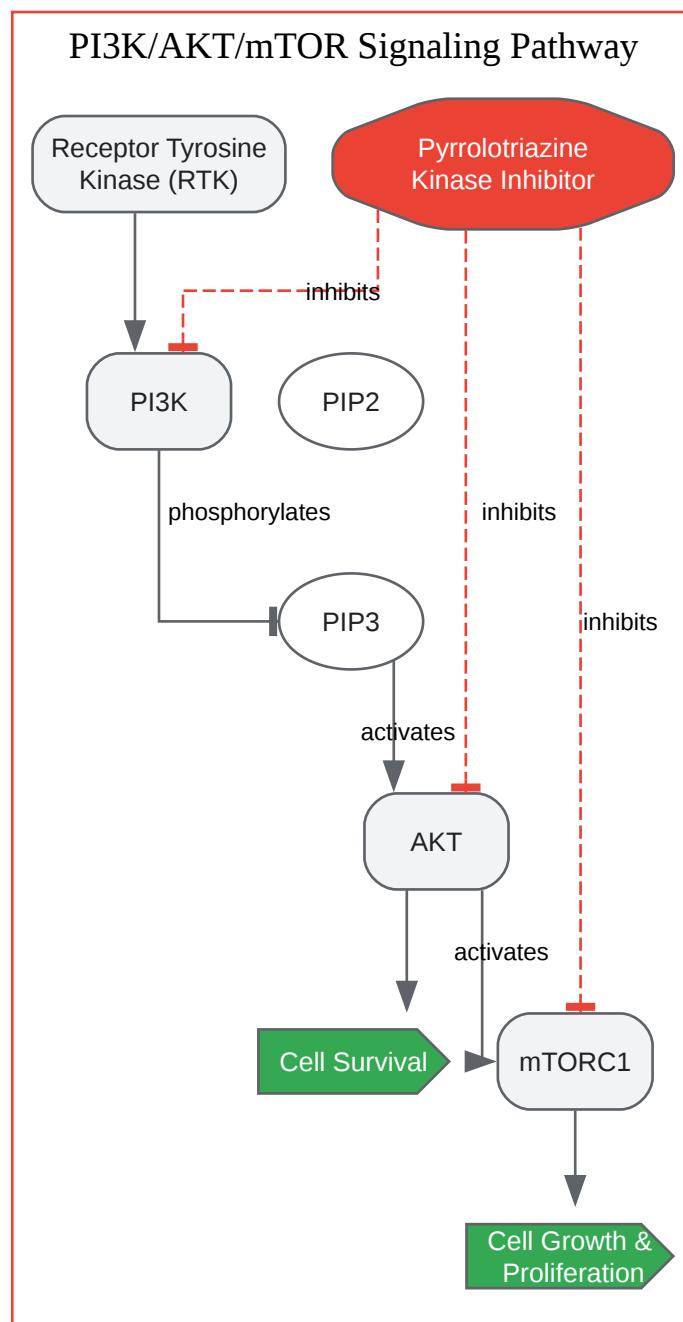
Reactive Metabolite Trapping Workflow

Incubate Pyrrolotriazine with Liver Microsomes, NADPH, and Glutathione

Stop Reaction & Precipitate Proteins

Analyze Supernatant by LC-MS/MS

Identify Glutathione Adducts



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